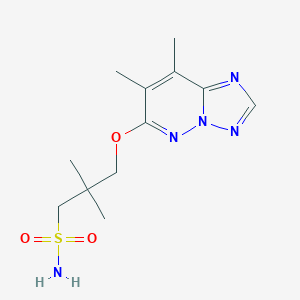
7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine
Overview
Description
7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical And Physiological Effects
Studies have shown that 7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine can cause a decrease in tumor growth and an increase in survival rates in animal models. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Advantages And Limitations For Lab Experiments
One advantage of using 7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine in lab experiments is its potent antitumor and antimicrobial activity. However, one limitation is that the mechanism of action is not fully understood, which may hinder further research in this area.
Future Directions
There are several future directions for research involving 7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine. One potential area of research is investigating its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action and to develop more effective derivatives of this compound. Finally, studies are needed to investigate the potential for this compound as an antimicrobial agent in clinical settings.
Conclusion
In conclusion, 7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is a chemical compound that has shown potential in various fields of scientific research. Its potent antitumor and antimicrobial activity make it a promising candidate for further study, and future research is needed to fully understand its mechanism of action and to develop more effective derivatives.
Scientific Research Applications
7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity and has been investigated for its potential as a chemotherapeutic agent. Additionally, this compound has been studied for its potential as an antimicrobial agent, with promising results in inhibiting the growth of various bacterial strains.
properties
CAS RN |
152537-58-1 |
|---|---|
Product Name |
7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine |
Molecular Formula |
C12H19N5O3S |
Molecular Weight |
313.38 g/mol |
IUPAC Name |
3-[(7,8-dimethyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]-2,2-dimethylpropane-1-sulfonamide |
InChI |
InChI=1S/C12H19N5O3S/c1-8-9(2)11(16-17-10(8)14-7-15-17)20-5-12(3,4)6-21(13,18)19/h7H,5-6H2,1-4H3,(H2,13,18,19) |
InChI Key |
IRCWEOUPZLIZAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN2C1=NC=N2)OCC(C)(C)CS(=O)(=O)N)C |
Canonical SMILES |
CC1=C(C(=NN2C1=NC=N2)OCC(C)(C)CS(=O)(=O)N)C |
Other CAS RN |
152537-58-1 |
synonyms |
3-[(4,5-dimethyl-1,2,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraen-3-y l)oxy]-2,2-dimethyl-propane-1-sulfonamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
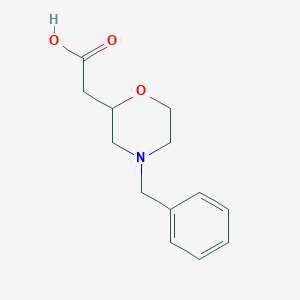
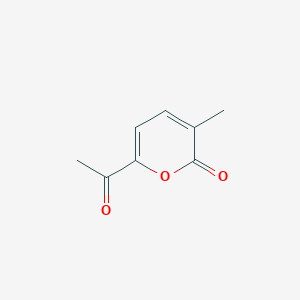
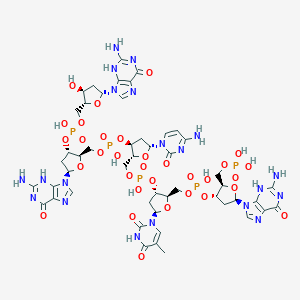
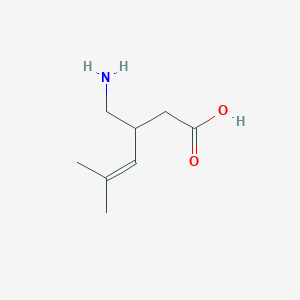
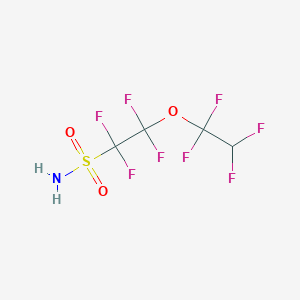
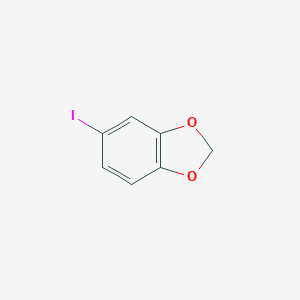

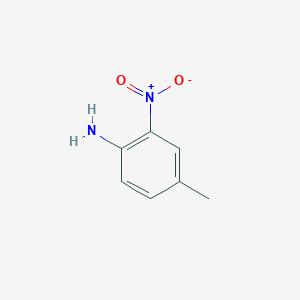



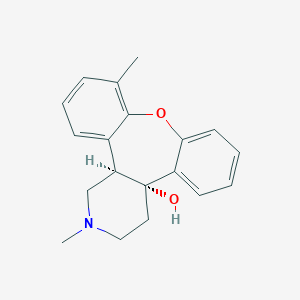
![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)